
2,6-Diethyl-4-phenylpyrylium;tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diethyl-4-phenylpyrylium tetrafluoroborate is an organic compound with the molecular formula C15H17BF4O It belongs to the class of pyrylium salts, which are known for their aromaticity and stability This compound is characterized by the presence of a pyrylium ring substituted with ethyl and phenyl groups, and it is paired with a tetrafluoroborate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-4-phenylpyrylium tetrafluoroborate typically involves the condensation of appropriate precursors under acidic conditions. One common method involves the reaction of 2,6-diethyl-4-phenylpyrylium chloride with tetrafluoroboric acid to yield the desired tetrafluoroborate salt. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for 2,6-Diethyl-4-phenylpyrylium tetrafluoroborate are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Diethyl-4-phenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The pyrylium ring can be oxidized to form corresponding pyrylium oxides.
Reduction: Reduction reactions can convert the pyrylium ring to dihydropyrylium derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrylium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrylium oxides, while reduction can produce dihydropyrylium compounds. Substitution reactions result in various substituted pyrylium derivatives .
Scientific Research Applications
2,6-Diethyl-4-phenylpyrylium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a photosensitizer in photochemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential use in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in photodynamic therapy.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2,6-Diethyl-4-phenylpyrylium tetrafluoroborate involves its ability to act as an electron acceptor. The pyrylium ring can undergo photoexcitation, leading to the formation of reactive oxygen species (ROS) when exposed to light. These ROS can interact with various molecular targets, causing oxidative damage to cellular components. This property is particularly useful in photodynamic therapy, where the compound is used to selectively target and destroy cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- 2,6-Di-tert-butyl-4-phenylpyrylium tetrafluoroborate
- 2,4,6-Trimethylpyrylium tetrafluoroborate
Uniqueness
2,6-Diethyl-4-phenylpyrylium tetrafluoroborate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to other pyrylium salts, it exhibits different reactivity and stability profiles, making it suitable for specific applications in photochemistry and materials science .
Properties
Molecular Formula |
C15H17BF4O |
|---|---|
Molecular Weight |
300.10 g/mol |
IUPAC Name |
2,6-diethyl-4-phenylpyrylium;tetrafluoroborate |
InChI |
InChI=1S/C15H17O.BF4/c1-3-14-10-13(11-15(4-2)16-14)12-8-6-5-7-9-12;2-1(3,4)5/h5-11H,3-4H2,1-2H3;/q+1;-1 |
InChI Key |
OMISKEMLQKQFFK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1=CC(=CC(=[O+]1)CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide]](/img/structure/B13424838.png)
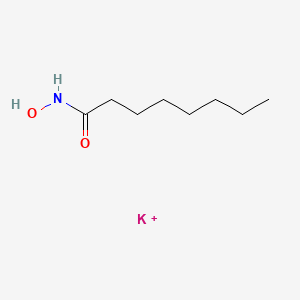
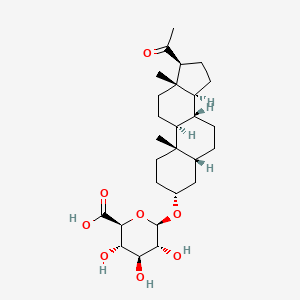

![(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid](/img/structure/B13424865.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate](/img/structure/B13424880.png)

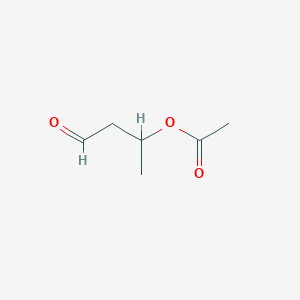

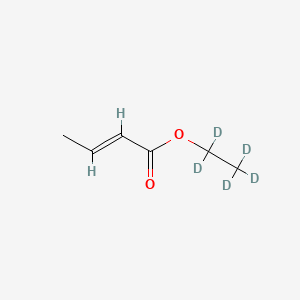
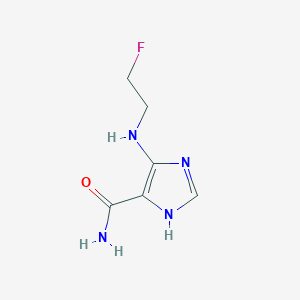
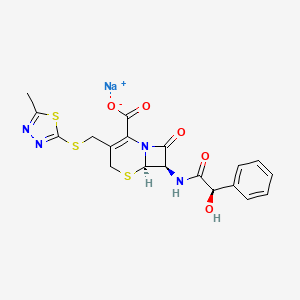
![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424919.png)
